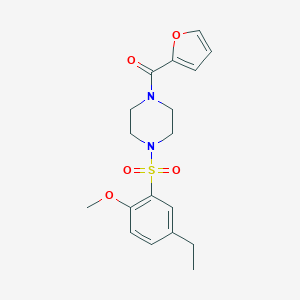

(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Description

The compound "(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone" is a piperazine-based sulfonamide derivative featuring a furan-2-yl methanone moiety. Its structure comprises a piperazine ring sulfonylated at the 4-position by a 5-ethyl-2-methoxyphenyl group, with the nitrogen at the 1-position substituted by a furan-2-carbonyl group.

Propriétés

IUPAC Name |

[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-3-14-6-7-15(24-2)17(13-14)26(22,23)20-10-8-19(9-11-20)18(21)16-5-4-12-25-16/h4-7,12-13H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWAKOHDOIRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-ethyl-2-methoxyphenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is subsequently coupled with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the sulfonyl and furan groups can enhance its biological activity and selectivity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of polymers and other materials with tailored characteristics.

Mécanisme D'action

The mechanism of action of (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl and furan groups can modulate its binding affinity and selectivity. This compound may act as an agonist or antagonist at certain receptors, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine sulfonyl methanones, which are frequently explored for diverse biological activities. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance membrane permeability, whereas bulky substituents (e.g., tert-butyl in ) improve target selectivity.

Synthetic Yields and Purity: Piperazine sulfonyl methanones are typically synthesized via sulfonylation of piperazine intermediates followed by coupling with carbonyl derivatives (e.g., furan-2-carbonyl chloride) . Yields range from 67% (T-08, ) to 86% (9ea, ), influenced by steric hindrance and reagent reactivity.

Spectroscopic Characterization :

- All analogs are validated via ¹H/¹³C NMR and HRMS. For example, T-08 exhibits distinct aromatic proton signals at δ 7.76–6.83 ppm , while HT-2’s furan carbonyl resonates at δ 166.51 ppm in ¹³C NMR .

Biological Activity Trends :

- Compounds with imidazothiazole cores (e.g., 9eb, ) show antiproliferative activity, whereas those with fluorophenyl sulfonyl groups (e.g., T-08, ) are evaluated for enzyme inhibition. The target compound’s furan moiety may mimic heterocyclic pharmacophores in kinase inhibitors.

Contradictions and Limitations:

Activité Biologique

(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure with a piperazine ring, a sulfonyl group, and a furan moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step reactions starting from 5-ethyl-2-methoxyphenyl sulfonyl chloride. This intermediate is reacted with piperazine to form a sulfonyl piperazine derivative, which is then coupled with furan-2-carboxylic acid to yield the final product. Optimization of this synthetic route can improve yield and purity, employing techniques like chromatography and recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring is known for its ability to bind to multiple receptors in the body, while the sulfonyl and furan groups enhance binding affinity and selectivity. This compound may function as an agonist or antagonist at specific receptors, influencing various physiological pathways.

Anticancer Activity

Research indicates that (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated IC50 values in the low micromolar range against melanoma and glioblastoma cells, suggesting strong anticancer potential .

Antioxidant Properties

In addition to its anticancer effects, this compound has been evaluated for antioxidant activity. Compounds within the same class have shown the ability to scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Case Studies

| Study | Findings | Cell Line | IC50 (µM) |

|---|---|---|---|

| Study 1 | Significant inhibition of cell growth | B16F10 melanoma cells | 25 |

| Study 2 | Antioxidant activity with no cytotoxicity | Normal human fibroblasts | >50 |

| Study 3 | Modulation of tyrosinase activity | Melanoma cells | 10 |

Comparative Analysis

When compared with similar compounds like para-methoxyphenylpiperazine and trifluoromethylphenylpiperazine, (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone stands out due to its unique combination of functional groups. The presence of both sulfonyl and furan moieties enhances its biological reactivity and selectivity for specific targets, which is not commonly found in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.